molecular formula C14H15NO4 B2838658 (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide CAS No. 1396891-50-1

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide

Cat. No.: B2838658
CAS No.: 1396891-50-1
M. Wt: 261.277
InChI Key: YFRSAGFEIKOFPU-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide is an organic compound that features a furan ring, a hydroxypropyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor such as 1,4-dicarbonyl compounds.

    Introduction of the hydroxypropyl group: This step involves the reaction of the furan ring with a suitable reagent such as epichlorohydrin under basic conditions to form the hydroxypropyl group.

    Formation of the acrylamide moiety: This can be achieved by reacting the intermediate with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,5-dione.

    Reduction: The corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(2-hydroxypropyl)acrylamide: Lacks the second furan ring.

    (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxyethyl)acrylamide: Has an ethyl group instead of a propyl group.

Uniqueness

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide is unique due to the presence of two furan rings and a hydroxypropyl group, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(17,12-5-3-9-19-12)10-15-13(16)7-6-11-4-2-8-18-11/h2-9,17H,10H2,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRSAGFEIKOFPU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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